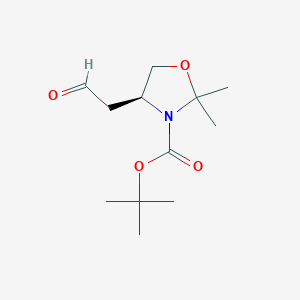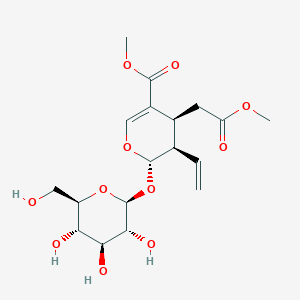
Secoxyloganin methyl ester
Übersicht
Beschreibung
Secoxyloganin methyl ester is a natural iridoid found in the vines of Lonicera japonica . It is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties .
Synthesis Analysis
The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis
Secoxyloganin methyl ester is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside .Physical And Chemical Properties Analysis
Secoxyloganin methyl ester has a molecular formula of C18H26O11 and a molecular weight of 418.4 g/mol . It has a boiling point of 586.2±50.0°C (Predicted), a melting point of 134°C, and a density of 1.42±0.1 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Chemotaxonomic Marker in Loasoideae
Secoxyloganin methyl ester has been identified as a chemotaxonomic marker in the subfamily Loasoideae, which is part of the Loasaceae family. Researchers found its presence characteristic for members of certain series within the genus Loasa, particularly in ser. Macrospermae and ser. Floribundae (Müller et al., 1999).
Constituent of Syringa Species
In a study on the constituents of Syringa species, secoxyloganin methyl ester was identified among other glycosides isolated from the leaves of Syringa reticulata. This indicates its natural occurrence in certain plant species and its potential utility in phytochemical studies (Machida et al., 2003).
Component of Iridoid Glucosides in Loasa acerifolia
The aerial parts of Loasa acerifolia contain secoxyloganin methyl ester as part of trimeric and dimeric iridoid glucosides. This discovery contributes to the understanding of the chemical composition of Loasaceae species (Müller & Weigend, 1998).
Role in Dimeric Iridoids Formation
Research on Loasa acerifolia revealed that secoxyloganin contributes to the formation of novel dimeric iridoid glucosides, including asaolaside, which consists of a secoxyloganin moiety. These findings further illustrate the role of secoxyloganin methyl ester in the biosynthesis of complex plant metabolites (Müller et al., 1998).
Presence in Picconia excelsa
An investigation into the iridoids of Picconia excelsa revealed the presence of secoxyloganin methyl ester among other iridoid glucosides. This demonstrates its occurrence in diverse plant species and its potential for varied applications in phytochemistry (Damtoft et al., 1997).
In Lippia graveolens
Secoxyloganin methyl ester was also found in the leaves of Lippia graveolens among other iridoid and secoiridoid glucosides. Its presence in this plant species adds to the knowledge of its distribution across different botanical families (Rastrelli et al., 1998).
Involvement in Self-Healing Anticorrosive Coatings
An intriguing application of secoxyloganin methyl ester derivatives is found in self-healing anticorrosive coatings. A study utilized a silyl-ester (related to secoxyloganin methyl ester) in an epoxy coating to demonstrate its potential in protecting materials from corrosion (Gonzalez-Garcia et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCHHOVJEMEKKG-VPNMNMBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Secoxyloganin methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



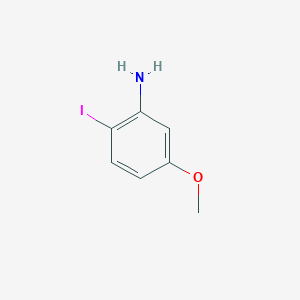
![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)
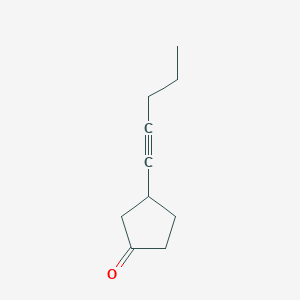
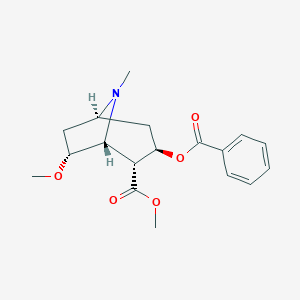
![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)
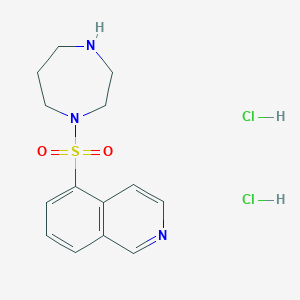
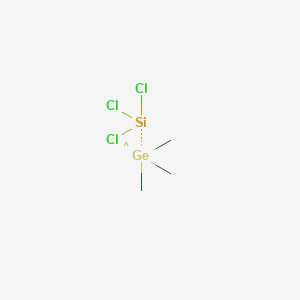
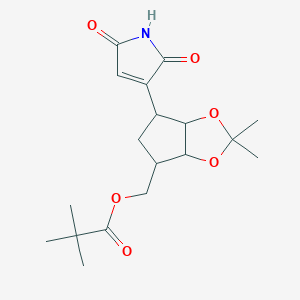
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
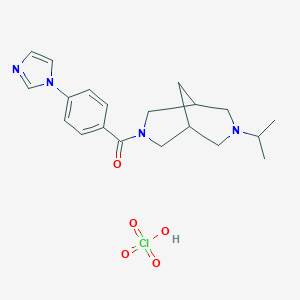

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
